molecular formula C13H16O2 B7791984 (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid

(2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid

Cat. No.: B7791984
M. Wt: 204.26 g/mol
InChI Key: CANSGQWOLSWOEG-XYOKQWHBSA-N
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Description

(2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid is an organic compound with a unique structure that includes a pent-2-enoic acid backbone with methyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid typically involves the use of starting materials such as 4-methylbenzaldehyde and 4-methyl-3-penten-2-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-(4-methylphenyl)pentanoic acid.

    Reduction: Formation of 4-methyl-3-(4-methylphenyl)pentanoic acid.

    Substitution: Formation of halogenated derivatives such as 4-methyl-3-(4-bromomethylphenyl)pent-2-enoic acid.

Scientific Research Applications

(2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or other biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(4-methylphenyl)butanoic acid
  • 4-methyl-3-(4-methylphenyl)hex-2-enoic acid
  • 4-methyl-3-(4-methylphenyl)pentanoic acid

Uniqueness

(2E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid is unique due to its specific structural features, including the position of the double bond and the presence of both methyl and methylphenyl substituents. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-methyl-3-(4-methylphenyl)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)12(8-13(14)15)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,14,15)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSGQWOLSWOEG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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